molecular formula C10H20N4S B2781370 2-N,5-N-dibutyl-1,3,4-thiadiazole-2,5-diamine CAS No. 64524-60-3

2-N,5-N-dibutyl-1,3,4-thiadiazole-2,5-diamine

Cat. No. B2781370
CAS RN: 64524-60-3
M. Wt: 228.36
InChI Key: VEWFVWBQBFQRPR-UHFFFAOYSA-N
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Description

“2-N,5-N-dibutyl-1,3,4-thiadiazole-2,5-diamine” is a chemical compound that belongs to the class of 1,3,4-thiadiazoles . The 1,3,4-thiadiazole moiety has been associated with various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a =N-C-S- moiety and strong aromaticity of the ring . These features are believed to contribute to the low toxicity and in vivo stability of these compounds .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives can undergo various chemical reactions due to their functional group –C (X):NNH– . They have been used in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Thiadiazole derivatives exhibit a wide range of biological activities, making them a focus in medicinal chemistry for developing potential therapeutic agents. They have been studied for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for treating conditions such as dementias and myasthenia gravis. The study by Pflégr et al. (2022) on 5-aryl-1,3,4-oxadiazoles, which share a structural resemblance with thiadiazoles, demonstrated moderate dual inhibition of AChE and BChE, highlighting the potential of thiadiazole derivatives in this area (Pflégr et al., 2022).

Agricultural Chemistry

In agricultural chemistry, thiadiazole derivatives have shown promising insecticidal activities. A study by Wang et al. (2011) explored N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazole, highlighting their effectiveness as environmental benign pest regulators. This study indicated that thiadiazoles could play a crucial role in novel pesticide development, maintaining or improving the activity of diacylhydrazines against various pests (Wang et al., 2011).

Materials Science

Thiadiazole derivatives have been investigated for their applications in materials science, such as dyeing performance and corrosion inhibition. Malik et al. (2018) synthesized thiadiazole derivatives and evaluated their dyeing performance on nylon fabric, showcasing the potential of these compounds in the textile industry (Malik et al., 2018). Additionally, Bentiss et al. (2007) investigated new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors for mild steel in acidic solutions, highlighting the utility of thiadiazoles in protecting metals from corrosion (Bentiss et al., 2007).

properties

IUPAC Name

2-N,5-N-dibutyl-1,3,4-thiadiazole-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4S/c1-3-5-7-11-9-13-14-10(15-9)12-8-6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWFVWBQBFQRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NN=C(S1)NCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N,5-N-dibutyl-1,3,4-thiadiazole-2,5-diamine

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